4-Isocyanato-1-(trifluoroacetyl)piperidine
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Overview
Description
4-Isocyanato-1-(trifluoroacetyl)piperidine is an organic compound with the molecular formula C8H9F3N2O2 It is characterized by the presence of an isocyanate group and a trifluoroacetyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanato-1-(trifluoroacetyl)piperidine typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride and phosgene. The general synthetic route can be summarized as follows:
Starting Material: Piperidine derivative.
Reagent: Trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the by-products.
Intermediate: The intermediate product is then treated with phosgene to introduce the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Isocyanato-1-(trifluoroacetyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form amines.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines: Formed from the hydrolysis of the isocyanate group.
Scientific Research Applications
4-Isocyanato-1-(trifluoroacetyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isocyanato-1-(trifluoroacetyl)piperidine involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
4-Isocyanato-1-(acetyl)piperidine: Similar structure but lacks the trifluoromethyl group.
4-Isocyanato-1-(benzoyl)piperidine: Contains a benzoyl group instead of a trifluoroacetyl group.
4-Isocyanato-1-(methoxyacetyl)piperidine: Contains a methoxyacetyl group.
Uniqueness
4-Isocyanato-1-(trifluoroacetyl)piperidine is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where the trifluoromethyl group can enhance the stability, reactivity, or biological activity of the compound.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-isocyanatopiperidin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c9-8(10,11)7(15)13-3-1-6(2-4-13)12-5-14/h6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDNMLVALJVJIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N=C=O)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381215 |
Source
|
Record name | 4-Isocyanato-1-(trifluoroacetyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
493036-44-5 |
Source
|
Record name | 4-Isocyanato-1-(trifluoroacetyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-Trifluoro-1-(4-isocyanatopiperidin-1-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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